4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid
Description
Chemical Structure and Properties The compound 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid (CAS: 365550-97-6) features a piperidine core substituted at the 4-position with both a phenyl group and a carboxylic acid moiety. The amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting agent in peptide synthesis. Its molecular formula is C27H26N2O4, with a molecular weight of 442.51 g/mol .
Applications
The Fmoc group confers stability under basic conditions and allows selective deprotection under mild acidic conditions, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) and medicinal chemistry .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-25(31)27(14-16-29(17-15-27)19-8-2-1-3-9-19)28-26(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJKOYSEQREAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as fluoren-9-ylmethoxycarbonyl (fmoc) derivatives, are often used in peptide synthesis. They are typically involved in the protection of amino groups during peptide synthesis, suggesting that the compound might interact with amino acids or proteins.
Mode of Action
Fmoc derivatives are generally known to protect the amino groups during peptide synthesis. They can be removed under mildly basic conditions, allowing for the continuation of the peptide chain. This suggests that our compound might interact with its targets in a similar way.
Pharmacokinetics
The solubility of a similar compound in dmso has been reported, which could potentially impact its bioavailability.
Action Environment
It’s worth noting that similar compounds are reported to be stable at room temperature, which could potentially influence its action and efficacy.
Biological Activity
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 442.51 g/mol. The structure includes a piperidine ring substituted with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antitumor Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antitumor properties. The structural modifications in the piperidine ring enhance interactions with specific biological targets, leading to increased cytotoxic effects against various cancer cell lines.
2. Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor for various enzymes involved in cancer progression, such as:
- Aurora Kinase : Involved in cell division, making it a target for cancer therapy.
- Histone Deacetylases (HDACs) : Modulating gene expression related to cancer.
3. Neuroprotective Effects
Preliminary studies indicate potential neuroprotective properties, possibly due to its ability to cross the blood-brain barrier and interact with neuronal receptors.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key aspects include:
- Fluorenyl Group : Enhances lipophilicity, aiding in cellular uptake.
- Piperidine Ring : Essential for binding to target proteins involved in tumor growth.
Modifications to the phenyl group or the carbon chain can significantly alter the potency and selectivity of the compound against specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Derivatives
4-Fluorobenzyl Analog
- Structure: 4-[[(Fmoc)amino]-1-(4-fluorobenzyl)piperidine-4-carboxylic acid (CAS: Not specified).
- Molecular Formula : C28H25FN2O3.
2-Fluorobenzyl Analog
- Structure: 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine (CAS: 916421-81-3).
- Molecular Formula : C28H25FN2O4.
- Key Differences : The ortho-fluorine substitution creates steric hindrance, which may alter conformational flexibility and solubility compared to the para-fluorinated analog .
4-Methylbenzyl Analog
- Structure: 4-((Fmoc-amino)-1-(4-methylbenzyl)piperidine-4-carboxylic acid (CAS: 916421-95-9).
- Molecular Formula : C29H30N2O4.
Piperidine Core Modifications
Piperazine Derivative
- Structure : 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0).
- Molecular Formula : C22H22N2O4.
- Key Differences : Replacement of piperidine with piperazine introduces an additional nitrogen atom, increasing basicity and altering hydrogen-bonding capacity .
Difluoropiperidine Analog
Heterocyclic Additions
Oxazole-Functionalized Analog
- Structure : 2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (CAS: 2137862-31-6).
- Molecular Formula : C24H22N2O5.
Stereochemical Variants
(3R,4R)-4-Phenylpiperidine-3-carboxylic Acid
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The parent compound’s synthesis (e.g., via Fmoc-OSu coupling) achieves moderate yields (~70%), whereas analogs like those in report higher yields (up to 98%) due to optimized side-chain reactivity .
- Optical Activity: Enantiopure analogs (e.g., (S)-2-((Fmoc)amino)-5-(butyl(methyl)amino)pentanoic acid, [α]D = −9.9) highlight the role of stereochemistry in biological activity, though the parent compound’s optical data is unspecified .
Q & A
Q. What are the standard synthetic routes for 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-phenylpiperidine-4-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Fmoc-protection of the amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Subsequent coupling with 1-phenylpiperidine-4-carboxylic acid involves carbodiimide-based activation (e.g., EDC/HOBt). Purity (>95%) is ensured via reversed-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Confirm purity using UV detection at 254 nm .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm structural integrity, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₅N₂O₄: 453.18) .
- HPLC : As above, to assess purity and detect side products from incomplete coupling or deprotection .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation of dust. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can low yields in the coupling step during synthesis be resolved?
- Methodological Answer : Low yields often stem from inefficient activation of the carboxylic acid. Optimize by:
- Using 1.2 equivalents of EDC and 0.5 equivalents of HOBt to minimize racemization.
- Ensuring anhydrous conditions (dry DMF, molecular sieves) to prevent hydrolysis of the activated intermediate.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .
Q. How can discrepancies in NMR data due to stereochemical complexity be addressed?
- Methodological Answer : The piperidine ring’s chair conformation and Fmoc group’s planar structure may cause signal splitting. Use:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Variable Temperature NMR : To observe dynamic effects (e.g., ring flipping) by cooling samples to -20°C .
- Chiral HPLC with a cellulose-based column to confirm enantiopurity if asymmetric synthesis is involved .
Q. What strategies mitigate stability issues during prolonged storage or reactions?
- Methodological Answer : The Fmoc group is base-labile. For storage:
Q. How can solubility challenges in aqueous buffers for biological assays be overcome?
- Methodological Answer : The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Strategies include:
Q. How are degradation products under acidic conditions analyzed?
- Methodological Answer : Under acidic conditions (pH <3), Fmoc cleavage may occur. Characterize degradation via:
- LC-MS/MS : Identify fragments (e.g., fluorenylmethanol at m/z 181.1).
- Forced Degradation Studies : Incubate at 40°C in 0.1M HCl for 24 hours, followed by neutralization and analysis .
Data Contradiction Analysis
Q. How should conflicting HPLC purity results between labs be interpreted?
- Methodological Answer : Discrepancies may arise from:
- Column Variability : Batch-to-batch differences in C18 columns; standardize using a reference compound.
- Mobile Phase pH : Adjust TFA concentration (0.05–0.1%) to optimize peak symmetry.
- Sample Preparation : Ensure complete dissolution in the mobile phase to avoid false impurities .
Q. Why does the compound exhibit variable reactivity in peptide coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
